1-(3-Amino-5-(bromomethyl)phenyl)-3-bromopropan-1-one
Description
1-(3-Amino-5-(bromomethyl)phenyl)-3-bromopropan-1-one is a brominated aromatic ketone featuring a phenyl ring substituted with an amino group at the 3-position and a bromomethyl group at the 5-position. The propanone chain at the 1-position is further brominated at the 3-carbon. This dual bromination (on both the phenyl ring and the propanone) distinguishes it from simpler brominated ketones.
Properties
Molecular Formula |
C10H11Br2NO |
|---|---|
Molecular Weight |
321.01 g/mol |
IUPAC Name |
1-[3-amino-5-(bromomethyl)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C10H11Br2NO/c11-2-1-10(14)8-3-7(6-12)4-9(13)5-8/h3-5H,1-2,6,13H2 |
InChI Key |
AYJXPGSCFBTHAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)CCBr)N)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares the target compound with structurally related brominated or ketone-containing analogs:
Key Differences and Implications
- Amino Group vs. Heterocyclic Cores: The target’s amino group contrasts with triazole () or indole () heterocycles. While triazoles exhibit anticonvulsant activity , the amino group in the target may enhance solubility in protic solvents or enable Schiff base formation .
- Bromination Patterns: Dual bromination (phenyl and propanone) differentiates the target from mono-brominated analogs like 2-[3-(bromomethyl)phenyl]thiophene . This could increase electrophilicity, favoring nucleophilic substitution reactions.
- Thermal Stability : Triazole derivatives (e.g., 1-[4-(bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide) exhibit high thermal stability (mp >280°C) , whereas the target’s melting point is unreported but likely lower due to less rigid substituents.
- Biological Activity: The triazole in shows potent anticonvulsant activity, but the target’s bioactivity remains unstudied. Its bromine-rich structure may confer distinct pharmacokinetic properties, such as increased lipophilicity compared to non-halogenated cathinones ().
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